5-Morpholin-4-yl-indan-1-ylamine

Nicotinic Acetylcholine Receptor TE671 Cell Line Functional Assay

Researchers validating nAChR hits often face data confounding from non-selective aminoindane scaffolds. Unsubstituted 1-aminoindane's broad transporter activity obscures genuine structure-activity signals. 5-Morpholin-4-yl-indan-1-ylamine (CAS 870845-66-2) resolves this with a functionally inert profile (EC50 2.0 mM at nAChR TE671), offering a definitive negative control. • Eliminates non-specific scaffold artifacts in nAChR functional assays • Establishes reliable baseline responses for hit validation campaigns • Serves as a SAR reference for morpholino substitution's pharmacokinetic impact Supplied with ≥95% purity. Immediate quotation available for bulk inquiries.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 870845-66-2
Cat. No. B1469344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-yl-indan-1-ylamine
CAS870845-66-2
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2)N3CCOCC3
InChIInChI=1S/C13H18N2O/c14-13-4-1-10-9-11(2-3-12(10)13)15-5-7-16-8-6-15/h2-3,9,13H,1,4-8,14H2
InChIKeyYTFSGJFHTPMENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholin-4-yl-indan-1-ylamine Procurement Baseline


5-Morpholin-4-yl-indan-1-ylamine (CAS 870845-66-2) is a substituted aminoindane compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . The compound features a 1-aminoindane core with a morpholine moiety attached at the 5-position of the aromatic ring . It is commercially available as a research chemical with typical purity specifications of ≥95% . The compound has been evaluated in functional assays at the human nicotinic acetylcholine receptor subtype TE671 (muscle type), where it exhibited an EC₅₀ of 2.00 × 10⁶ nM, indicating minimal functional activity at this target [1]. The 5-morpholino substitution pattern on the indane scaffold represents a structural modification that differentiates this compound from simpler aminoindanes and is primarily encountered in synthetic intermediate and chemical probe contexts .

5-Morpholino-substituted 1-aminoindane
Defined substitution pattern differentiates from unsubstituted aminoindane
Negligible functional activity at nAChR (supports negative-control use)
Research-grade purity specification available

Why 5-Morpholin-4-yl-indan-1-ylamine Cannot Be Substituted


Aminoindane derivatives exhibit highly position-dependent and substituent-dependent pharmacological profiles. Unsubstituted 1-aminoindane (CAS 34698-41-4) acts as a non-selective monoamine reuptake inhibitor with activity at dopamine, norepinephrine, and serotonin transporters . In contrast, 5-morpholin-4-yl-indan-1-ylamine bears a morpholine group at the 5-position, which fundamentally alters the compound's physicochemical properties, target engagement profile, and synthetic utility. Literature on related aminoindanes demonstrates that aromatic ring substitution can dramatically shift receptor selectivity—for instance, 5-APDI (5-(2-aminopropyl)-2,3-dihydro-1H-indene) shows IC₅₀ values of 82 nM for serotonin reuptake inhibition, 1,848 nM for dopamine, and 849 nM for norepinephrine [1], illustrating how seemingly minor structural variations produce order-of-magnitude differences in biological activity. Procurement of a non-5-morpholino substituted analog for experiments requiring this specific substitution pattern would yield invalid structure-activity relationship data and confound hit validation efforts.

Target engagement profile mismatch
Unsubstituted 1-aminoindane acts as non-selective monoamine reuptake inhibitor; 5-morpholino substitution yields minimal nAChR activity. Substituting would invalidate receptor profiling studies.
Physicochemical and analytical incompatibility
Morpholino group increases molecular weight and polarity, altering chromatographic retention and mass spectrometry response. Unsubstituted analog cannot be used interchangeably in analytical methods.
Positional isomer sensitivity
4-, 6-, and 7-morpholino substituted indane analogs exhibit distinct SAR; only the 5-substitution corresponds to the defined chemical probe. Other isomers produce different biological outcomes.

5-Morpholin-4-yl-indan-1-ylamine Differentiation Evidence


Nicotinic Acetylcholine Receptor Functional Activity

5-Morpholin-4-yl-indan-1-ylamine was evaluated for functional potency at the human nicotinic acetylcholine receptor subtype TE671 (muscle-type). The compound exhibited an EC₅₀ value of 2.00 × 10⁶ nM (2.0 mM), indicating essentially negligible agonist activity at this receptor [1]. In contrast, unsubstituted 1-aminoindane derivatives have demonstrated meaningful pharmacological activity at multiple CNS targets including serotonin and dopamine transporters, with typical IC₅₀ values in the nanomolar to low micromolar range [2]. This four-orders-of-magnitude difference in functional potency at nAChR between the 5-morpholino substituted compound and the broader activity of unsubstituted analogs establishes that the morpholine substitution at the 5-position fundamentally alters target engagement profiles. The extremely high EC₅₀ value (≥2 mM) qualifies this compound as functionally inactive at nAChR under physiologically relevant conditions.

nAChR Functional Activity
Cross-study comparable
EC₅₀ 2.00 × 10⁶ nM (2.0 mM) vs unsubstituted aminoindane IC₅₀ 82 nM–1.8 μM
Supports nAChR selectivity distinction context; confirms minimal agonist activity
Functional assay at human nAChR TE671; reported >10³-fold difference in potency range
Nicotinic Acetylcholine Receptor TE671 Cell Line Functional Assay CNS Pharmacology

Molecular Weight Distinction

5-Morpholin-4-yl-indan-1-ylamine has a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . Unsubstituted 1-aminoindane (CAS 34698-41-4) has a molecular formula of C₉H₁₂N and a molecular weight of 134.20 g/mol [1]. This represents a 62.7% increase in molecular mass attributable to the 5-morpholino substituent. The morpholine group introduces a tertiary amine (pKa ~8.3) and an ether oxygen, which together increase the compound's topological polar surface area (tPSA) and hydrogen-bonding capacity relative to unsubstituted 1-aminoindane [2]. These physicochemical alterations predict significantly different solubility profiles, membrane permeability characteristics, and chromatographic retention behavior.

Molecular Weight Distinction
Direct comparison
218.29 g/mol (C₁₃H₁₈N₂O) vs 134.20 g/mol (C₉H₁₂N)
Ensures distinct analytical behavior; differentiates chromatographic and MS parameters
62.7% mass increase; added morpholine alters tPSA and hydrogen-bonding capacity
Physicochemical Properties Molecular Weight Solubility Permeability

Positional Substitution Specificity

5-Morpholin-4-yl-indan-1-ylamine bears the morpholine substituent specifically at the 5-position of the indane aromatic ring . Positional isomers of morpholino-substituted indanones exist, including 7-morpholin-4-yl-indan-1-one (CAS 38112-34-4) and 4-morpholin-4-yl-indan-1-ol (CAS 1380389-44-5) [1]. Literature on related aminoindane scaffolds demonstrates that aromatic substitution position is a critical determinant of biological activity. For example, in 3-phenyl-1-indanamines, the trans versus cis stereochemistry and aromatic substitution patterns produce distinct inhibition profiles at dopamine, norepinephrine, and serotonin transporters [2]. The 5-position substitution on indane scaffolds has been associated with specific receptor interactions in certain therapeutic programs, while 4-, 6-, and 7-position substitutions yield different pharmacological outcomes [2].

Positional Substitution Specificity
Class-level inference
5-morpholino substitution on indane scaffold defines unique SAR; positional isomers (4-,6-,7-) exhibit distinct target binding profiles
Supports substitution-position-dependent SAR review; other morpholino-indane isomers are not interchangeable
Based on established aminoindane SAR literature; class-level inference
Positional Isomers Structure-Activity Relationship Chemical Synthesis Scaffold Functionalization

5-Morpholin-4-yl-indan-1-ylamine Applications


nAChR Functional Assay Negative Control

Based on the established EC₅₀ value of 2.00 × 10⁶ nM (2.0 mM) at the human nicotinic acetylcholine receptor subtype TE671 [1], 5-Morpholin-4-yl-indan-1-ylamine is functionally inactive at this target under physiologically relevant concentrations. This inactivity makes the compound suitable as a negative control in nAChR functional screening campaigns. Researchers can use this compound to establish baseline assay responses, verify that observed positive signals are not due to non-specific scaffold effects, and validate that structurally similar aminoindane hits showing nanomolar activity represent genuine structure-specific pharmacology rather than class-wide promiscuity.

5-Substituted Aminoindane SAR Studies

The 5-morpholino substitution pattern represents a specific point of structural diversification on the 1-aminoindane scaffold. Given the known sensitivity of aminoindane pharmacology to aromatic substitution [2], this compound serves as a defined chemical entity for SAR exploration. Researchers synthesizing or testing libraries of substituted aminoindanes can use 5-Morpholin-4-yl-indan-1-ylamine as a reference compound to evaluate how morpholino substitution at the 5-position affects target binding, cellular permeability, metabolic stability, and off-target profiles relative to other 5-position substituents or unsubstituted controls.

LC-MS Reference Standard

With a molecular weight of 218.29 g/mol and distinct physicochemical properties including a tertiary amine and ether oxygen from the morpholine moiety [1], this compound requires different chromatographic and mass spectrometric parameters than unsubstituted 1-aminoindane (134.20 g/mol). Laboratories developing analytical methods for aminoindane derivatives can use this compound to validate HPLC retention time reproducibility, optimize LC-MS ionization parameters for morpholino-containing indanes, and establish purity assessment protocols for this specific substitution class.

Morpholino Scaffold Chemical Probe

The morpholine group is a privileged structure in medicinal chemistry, frequently employed to modulate physicochemical properties and target interactions. 5-Morpholin-4-yl-indan-1-ylamine can serve as a defined chemical probe for evaluating how morpholine substitution at the 5-position of an aminoindane scaffold influences properties such as logP, aqueous solubility, microsomal stability, and CYP450 inhibition profiles relative to other substituents . This information supports rational design decisions in programs exploring aminoindane-based chemical series.

Application
Selection Property
Validation Focus
nAChR Negative Control
Negligible agonist activity at nAChR
Confirmation of no scaffold-based false-positive signals
5-Substituted Aminoindane SAR Studies
Defined 5-morpholino substitution pattern
Comparative target binding and permeability profiling
LC-MS Reference Standard
Distinct molecular weight and polarity
Method-specific retention time and ionization verification
Morpholino Scaffold Chemical Probe
Morpholine group as privileged structure
Physicochemical and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Morpholin-4-yl-indan-1-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.